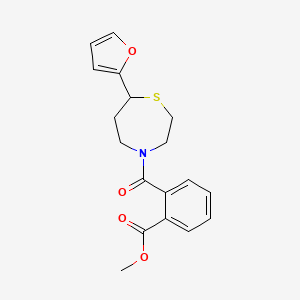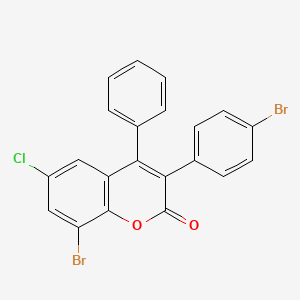![molecular formula C16H20F3NO4 B2479392 N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluorométhoxy)benzamide CAS No. 2034241-07-9](/img/structure/B2479392.png)
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluorométhoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring and a hydroxypropyl group linked to an oxane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Applications De Recherche Scientifique
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide typically involves the condensation of 4-(trifluoromethoxy)benzoic acid with 3-hydroxy-3-(oxan-4-yl)propylamine. This reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts immobilized on supports like diatomite earth can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Mécanisme D'action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxybenzamide: Similar structure but lacks the trifluoromethoxy and oxane groups.
4-(trifluoromethoxy)benzamide: Similar structure but lacks the hydroxypropyl and oxane groups.
3-hydroxypropylbenzamide: Similar structure but lacks the trifluoromethoxy and oxane groups.
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the oxane ring, which confer distinct chemical and biological properties. These structural features enhance its stability, lipophilicity, and potential for diverse chemical reactions and biological interactions .
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-3-1-12(2-4-13)15(22)20-8-5-14(21)11-6-9-23-10-7-11/h1-4,11,14,21H,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIKMFPQCHCRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2479321.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)
![1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2479325.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2479327.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)
